N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide
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Overview
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide is an organic compound with a complex structure, characterized by the presence of multiple chlorine atoms and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with 3-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the amide bond. The reaction mixture is often heated to promote the reaction and ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple sites, contributing to its diverse range of activities.
Comparison with Similar Compounds
Similar Compounds
- N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
- N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
- N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
Uniqueness
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide is unique due to the presence of the 3-methylbenzamide group, which imparts specific chemical and biological properties
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a complex aromatic structure that includes chloro and benzamide functionalities. The presence of multiple functional groups enhances its reactivity, making it a valuable compound in synthetic organic chemistry and medicinal research. Its chemical formula is C16H14Cl2NO with a molecular weight of approximately 305.19 g/mol.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is believed that the compound can bind to various enzymes or receptors, altering their activity and leading to diverse biological effects. Research indicates that the compound may modulate enzyme activity or receptor binding, which is crucial for understanding its therapeutic potential.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. For instance:
- Bacterial Inhibition : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent antibacterial properties.
- Fungal Activity : Research indicates that it also possesses antifungal properties, making it a candidate for further development as an antifungal agent.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Cell Proliferation Inhibition : In vitro studies have shown that the compound inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells.
- Mechanistic Insights : The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been linked to its interaction with specific signaling pathways involved in cell survival and proliferation .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of the compound against resistant bacterial strains. Results showed a significant reduction in bacterial growth, suggesting its potential as a therapeutic agent against antibiotic-resistant infections.
- Anticancer Activity Assessment : Another study focused on the anticancer effects in vitro, demonstrating that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. The study concluded that further investigations into its mechanism could lead to new cancer therapies.
Research Findings Summary Table
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO2/c1-13-5-4-6-14(11-13)21(26)24-19-10-9-15(22)12-17(19)20(25)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXRXSHBLUGXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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